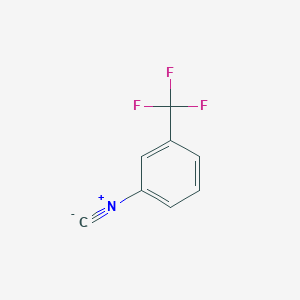

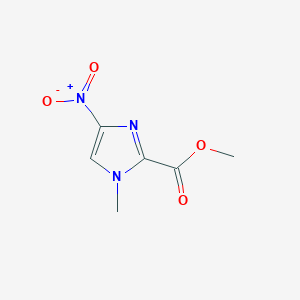

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a compound that has been a subject of various chemical studies. It is known for its molecular structure and involvement in chemical reactions.

Synthesis Analysis

- The synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate involves the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate (Wu, Liu, & Ng, 2005).

Molecular Structure Analysis

- The planar organic entity of this compound is a flat molecule, and its molecules are linked through water molecules by hydrogen bonding into a three-dimensional network (Wu, Liu, & Ng, 2005).

Chemical Reactions and Properties

- This compound exhibits specific chemical reactions due to its molecular structure. However, detailed reactions specific to this compound were not found in the available literature.

Physical Properties Analysis

- The physical properties of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, including its crystalline form and hydrogen bonding patterns, contribute to its chemical characteristics (Wu, Liu, & Ng, 2005).

Chemical Properties Analysis

- The specific chemical properties, such as reactivity and bonding patterns, are determined by its molecular structure. The planar structure and hydrogen bonding capabilities play a significant role in its overall chemical behavior (Wu, Liu, & Ng, 2005).

科学的研究の応用

-

Pharmaceuticals and Agrochemicals

- Imidazole is a key component in many pharmaceuticals and agrochemicals .

- Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Antioxidant Activity

-

Dyes for Solar Cells and Other Optical Applications

-

Functional Materials

-

Catalysis

-

Preparation of Nitroimidazole Antibiotics

-

Ligand in Coordination Chemistry

-

Hardener or Accelerator for Epoxy Resin

-

Auxiliary Agent for Textile Dyes

-

Biological Activities of Indole Derivatives

-

Synthesis of NH-Imidazoles

- There has been research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .

- A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .

- This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .

-

Antibacterial, Anticancer, Antitubercular, Antifungal, Analgesic, and Anti-HIV Activities

Safety And Hazards

The safety information for “Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

methyl 1-methyl-4-nitroimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSWXFKGZZOIMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461198 |

Source

|

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

CAS RN |

169770-25-6 |

Source

|

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)